molecular formula C13H16N2O5 B1386102 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid CAS No. 942474-64-8

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Cat. No.: B1386102
CAS No.: 942474-64-8
M. Wt: 280.28 g/mol
InChI Key: MTYJFJLVTITZPT-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is a chemical compound that features a morpholine ring substituted with two methyl groups and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the morpholine ring. One common method involves the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, which is then reacted with 2,6-dimethylmorpholine under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols in the presence of sulfuric acid or other strong acids.

Major Products Formed

    Reduction: 4-(2,6-Dimethylmorpholin-4-yl)-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethylmorpholin-4-yl)aniline
  • 4-(2,6-Dimethylmorpholin-4-yl)benzoic acid
  • 4-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid

Uniqueness

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is unique due to the specific positioning of the nitro group on the benzoic acid ring, which influences its reactivity and potential applications. The presence of the morpholine ring also imparts distinct chemical and biological properties, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)11-4-3-10(13(16)17)5-12(11)15(18)19/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJFJLVTITZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655679
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-64-8
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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